molecular formula C9H8Br2O B1353493 1-(2,2-Dibromovinyl)-4-methoxybenzene CAS No. 60512-57-4

1-(2,2-Dibromovinyl)-4-methoxybenzene

Cat. No. B1353493
CAS RN: 60512-57-4
M. Wt: 291.97 g/mol
InChI Key: WPCVWFREMZVRMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(2,2-Dibromovinyl)-4-methoxybenzene” has been reported. For example, a CoreyeFuchs type reaction of 1-(2,2-dibromovinyl)-4phenylbenzene and 1-(2,2-dibromovinyl)-4-(phenylethynyl)benzene with Cs2CO3 in DMSO and in the presence of water gave 4ethynylbiphenyl . Another study reported the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .


Molecular Structure Analysis

The linear formula of “1-(2,2-Dibromovinyl)-4-methoxybenzene” is C8H6Br2. The InChI code is 1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H and the InChI key is CYLVUSZHVURAOY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dibromovinyl derivatives are valuable synthetic tools in organic chemistry, which have been widely applied in the construction of functionalized molecules .


Physical And Chemical Properties Analysis

The physical form of “1-(2,2-Dibromovinyl)-4-methoxybenzene” is liquid. It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Scientific Research Applications of 1-(2,2-Dibromovinyl)-4-methoxybenzene

Polymerization and Material Synthesis

1-(2,2-Dibromovinyl)-4-methoxybenzene has been studied in the context of polymerization. Anionic polymerization of methoxy-substituted divinylbenzenes, including compounds similar to 1-(2,2-Dibromovinyl)-4-methoxybenzene, was explored by Otake et al. (2017). They found that these compounds can be polymerized using specific conditions to achieve polymers with predictable molecular weights and narrow distributions. This research suggests potential applications in material science for creating novel polymers with specific properties (Otake et al., 2017).

Chemical Structure Analysis

Research on the crystal structure of compounds similar to 1-(2,2-Dibromovinyl)-4-methoxybenzene, such as 1-lithio-2-methoxybenzene, provides insights into the molecular arrangement and potential reactivity of these substances. Harder et al. (1988) conducted such a study, using X-ray diffraction techniques to understand the structure and potential chemical interactions (Harder et al., 1988).

Electrochemical Studies

The electrochemical behavior of compounds like 1-(2,2-Dibromovinyl)-4-methoxybenzene is of interest in environmental chemistry and material science. McGuire and Peters (2016) studied the electrochemical reduction of methoxychlor, a related compound, finding insights into the electrochemical pathways and potential environmental degradation processes of these types of chemicals (McGuire & Peters, 2016).

Capsule Assembly and Molecular Interaction

Kobayashi et al. (2003) explored the assembly of molecular capsules using compounds including methoxy-substituted benzenes, akin to 1-(2,2-Dibromovinyl)-4-methoxybenzene. Their research delved into the formation of heterodimeric capsules through hydrogen bonding and CH-halogen interactions, demonstrating the potential for these compounds in constructing complex molecular architectures (Kobayashi et al., 2003).

Crystallography and Molecular Properties

Investigations into the structures of methoxybenzene derivatives provide insights into the physical and chemical properties of these molecules. Studies like that of Fun et al. (1997) have reported on the crystal structures of various methoxybenzenes, including their molecular conformations and intermolecular interactions, which are essential for understanding the reactivity and applications of compounds like 1-(2,2-Dibromovinyl)-4-methoxybenzene (Fun et al., 1997).

Safety And Hazards

The safety information for “1-(2,2-Dibromovinyl)-4-methoxybenzene” indicates that it has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302. The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

1-(2,2-dibromoethenyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVWFREMZVRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446200
Record name 1-(2,2-dibromovinyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dibromovinyl)-4-methoxybenzene

CAS RN

60512-57-4
Record name 1-(2,2-Dibromoethenyl)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60512-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-dibromovinyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triphenylphosphine (57.8 g, 220 mmol) was dissolved in dichromomethane (200 ml) in nitrogen atmosphere, and carbon tetrabromide (36.5 g, 110 mmol) was added little by little under cooling with ice, followed by stirring for 30 minutes. Then, p-anisic aldehyde (10.0 g, 73.4 mmol) was dropwise added under cooling with ice, followed by stirring for 10 minutes. The reaction solution was subjected to filtration, silica gel (50 g) was added to the filtrate, and the filtrate was concentrated under reduced pressure to dryness, and the resulting product was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to give the desired compound 1-(2,2-dibromovinyl)-4-methoxybenzene (21.4 g, quant.) as pale yellow solid.
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dibromovinyl)-4-methoxybenzene
Reactant of Route 2
1-(2,2-Dibromovinyl)-4-methoxybenzene

Citations

For This Compound
38
Citations
MLN Rao, SS Islam, P Dasgupta - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
The hitherto unexplored N-alkynylation of electron-withdrawing or protecting group free N-heteroarenes such as indole, carbazole and pyrrole was developed using gem-…
Number of citations: 4 pubs.rsc.org
F Pandolfi, I Chiarotto, M Feroci - Beilstein Journal of Organic …, 2018 - beilstein-journals.org
The electrochemical reduction of 2-(2, 2-dibromovinyl) naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl) naphthalene in high …
Number of citations: 2 www.beilstein-journals.org
C Zhang, MT Ban, K Zhu, LY Zhang, ZY Luo… - Organic …, 2017 - ACS Publications
An efficient copper-catalyzed synthesis of substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides under mild conditions has been developed. The reaction …
Number of citations: 30 pubs.acs.org
Z Huang, R Shang, ZR Zhang, XD Tan… - The Journal of Organic …, 2013 - ACS Publications
A copper-catalyzed decarboxylative coupling reaction of potassium alkynyl carboxylates with 1,1-dibromo-1-alkenes was developed for the synthesis of unsymmetrical 1,3-diyne and 1,3…
Number of citations: 47 pubs.acs.org
J Liu, F Dai, Z Yang, S Wang, K Xie, A Wang, X Chen… - Tetrahedron …, 2012 - Elsevier
An efficient synthesis of 1,2-disubstituted acetylenes has been described. Reactions of organoboronic acids with 1,1-dibromo-1-alkenes in the presence of a catalytic amount of CuI (…
Number of citations: 26 www.sciencedirect.com
MNM Mirdan - 2019 - avesis.gazi.edu.tr
In this thesis, a series of novel 1, 4-disubstituted-1, 2, 3-triazole derivatives were synthesized the target molecules production followed click chemistry and three-component one-pot …
Number of citations: 2 avesis.gazi.edu.tr
J Zhang, C Xu, W Wu, S Cao - Chemistry–A European Journal, 2016 - Wiley Online Library
A novel copper‐free highly stereoselective cyanation of gem‐difluoroalkenes by using benzyl nitrile as a cyanating reagent with the assistance of tBuOLi under air atmosphere at room …
E Franz, D Krappmann, L Fromm, T Luchs… - …, 2022 - Wiley Online Library
Molecular solar thermal (MOST) systems, such as the norbornadiene/quadricyclane (NBD/QC) couple, combine solar energy conversion, storage, and release in a simple one‐photon …
R Trivedi - 2021 - egrove.olemiss.edu
Depression has become the fourth leading case for mortality and morbidity in the world. It is a leading cause of disability worldwide and is a major contributor to the overall global …
Number of citations: 0 egrove.olemiss.edu
G Chelucci, F Capitta, S Baldino - Tetrahedron, 2008 - Elsevier
Tandem palladium-catalyzed cross-coupling of alkyl, alkenyl, alkynyl, aryl, and heteroaryl 2-substituted 1,1-dibromo-1-alkenes with aryl or heteroaryl boronic acids or borate esters and …
Number of citations: 32 www.sciencedirect.com

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